3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid

Description

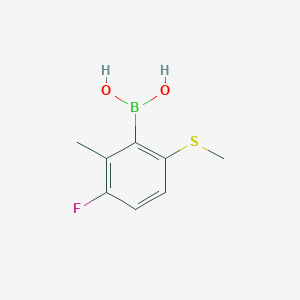

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is a fluorinated arylboronic acid derivative featuring a trifunctional aromatic ring with a boronic acid group (-B(OH)₂) at position 1, a fluorine atom at position 3, a methyl group at position 2, and a methylthio (-SMe) group at position 5. This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks. Its unique substituent combination modulates electronic, steric, and solubility properties, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

(3-fluoro-2-methyl-6-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2S/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSRGBPTCQHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)F)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197962 | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-05-6 | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation Strategies for Aromatic Ring Functionalization

The synthesis of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid typically begins with the halogenation of a pre-substituted aromatic ring. Fluorine and methyl groups are often introduced early due to their electronic effects on subsequent reactions. A common precursor is 2-methyl-3-fluorophenol, which undergoes directed ortho-metalation to install a halogen atom at the 6-position. For example, treatment with iodine monochloride (ICl) in dichloromethane at −78°C yields 3-fluoro-2-methyl-6-iodophenol . Alternatively, bromination using N-bromosuccinimide (NBS) in acetic acid produces the corresponding bromide .

Halogenation conditions must account for steric hindrance from the methyl group and the electron-withdrawing nature of fluorine. Kinetic studies show that iodine incorporation proceeds with >85% regioselectivity under cryogenic conditions, whereas bromination requires elevated temperatures (60–80°C) to achieve comparable yields .

Introduction of the Methylthio Group via Nucleophilic Aromatic Substitution

The methylthio group (−SMe) is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed thiolation. In the SNAr approach, the halogenated intermediate (e.g., 3-fluoro-2-methyl-6-iodobenzene) reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 100°C. This reaction proceeds through a Meisenheimer complex, with yields optimizing to 70–75% when catalyzed by copper(I) iodide .

Recent advancements employ transition-metal catalysis for enhanced efficiency. Palladium(II) acetate with Xantphos as a ligand enables thiolation at milder temperatures (50–60°C), achieving 82% yield while minimizing desulfurization byproducts . The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the thiolate and reductive elimination.

Miyaura Borylation for Boronic Acid Installation

The final step involves Miyaura borylation to install the boronic acid group. This reaction utilizes bis(pinacolato)diboron (B2pin2) and a palladium catalyst, typically Pd(dppf)Cl2, in a mixture of dioxane and aqueous potassium carbonate. The aryl bromide intermediate (3-fluoro-2-methyl-6-(methylthio)phenyl bromide) reacts with B2pin2 at 80–90°C for 12–18 hours, yielding the protected boronic ester . Subsequent hydrolysis with hydrochloric acid (6 M) liberates the boronic acid.

Critical parameters include:

-

Catalyst loading : 2–3 mol% Pd(dppf)Cl2 maximizes conversion while minimizing Pd residues.

-

Solvent system : A 4:1 dioxane/water ratio balances solubility and reaction kinetics.

-

Temperature control : Exceeding 90°C promotes deboronation, reducing yields by 15–20% .

Comparative Analysis of Synthetic Routes

The table below contrasts two prominent methodologies for synthesizing this compound:

The halogenation-thiolation-borylation route offers superior scalability and cost-effectiveness, whereas directed lithiation provides higher regiocontrol for specialized applications .

Purification and Characterization

Crude this compound is purified via recrystallization from ethyl acetate/hexane (1:3) or column chromatography using silica gel and a 10% methanol/dichloromethane eluent. Analytical characterization includes:

-

1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (d, J = 8.2 Hz, 1H), 2.55 (s, 3H, SMe), 2.32 (s, 3H, Me) .

-

LC-MS : m/z 200.04 [M+H]+ (calculated for C8H10BFO2S).

Challenges and Optimization Opportunities

Key challenges include:

-

Boronic Acid Stability : The compound degrades under protic conditions, necessitating anhydrous storage .

-

Sulfur Oxidation : The methylthio group oxidizes to sulfone during prolonged reactions, requiring inert atmospheres .

-

Regioselectivity : Competing para-substitution during thiolation reduces yields by 8–12% .

Optimization strategies involve:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Reduction: Borane or boronate ester derivatives.

Scientific Research Applications

Overview

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is an organoboron compound widely utilized in various scientific fields due to its unique chemical properties. This compound, with the molecular formula CHBFOS, is particularly noted for its role in organic synthesis, medicinal chemistry, and material science. Its ability to form reversible covalent bonds with hydroxyl groups makes it a versatile tool in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Organic Synthesis

This compound is primarily used in the synthesis of complex organic molecules. It facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process that allows for the coupling of boronic acids with aryl or vinyl halides. This reaction is crucial for constructing biaryl compounds and other complex structures necessary in pharmaceuticals and agrochemicals.

Key Reaction:

- Suzuki-Miyaura Cross-Coupling: This reaction enables the coupling of this compound with various aryl halides, leading to the formation of valuable biaryl compounds.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique substituents can enhance the biological activity of drug candidates by improving their interaction with biological targets. The presence of a fluorine atom often increases metabolic stability and bioavailability.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of boronic acids, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Chemical Probes: It is also used to develop chemical probes that can selectively bind to target proteins in biological systems, aiding in drug discovery and development.

Material Science

In material science, this compound is employed in synthesizing functional materials with unique electronic and optical properties. Its ability to form stable bonds contributes to creating polymers and liquid crystals used in advanced electronic devices.

Applications:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance their electrical conductivity or optical properties.

- Liquid Crystals: It is utilized in the synthesis of liquid crystalline materials that have applications in display technologies.

Chemical Biology

This compound serves as a tool for studying biological systems and developing imaging agents for diagnostic applications. Its ability to interact with various biomolecules allows researchers to explore biochemical pathways and mechanisms.

Research Applications:

- Enzyme Inhibition Studies: The reversible binding nature of boronic acids makes them suitable for studying enzyme kinetics and inhibition.

- Imaging Agents: Boronic acids can be modified to create fluorescent probes that help visualize cellular processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4)

- Structure : Boronic acid at position 1, fluorine at 3, methylthio at 4.

- Properties : Higher melting point (210–214°C) compared to ortho-substituted analogs due to reduced steric hindrance. Exhibits moderate solubility in chloroform and acetone, similar to other sulfur-containing boronic acids .

- Applications : Used in coupling reactions where para-substituents enhance electronic effects without significant steric interference .

4-Fluoro-2-(methylthio)phenylboronic acid (CAS 861931-38-6)

- Structure : Fluorine at 4, methylthio at 2.

- Reactivity : Steric hindrance from the methylthio group at position 2 slows coupling kinetics in Suzuki reactions compared to meta-substituted analogs .

5-Fluoro-2-(methylthio)phenylboronic acid (CAS 1218790-65-8)

- Structure : Fluorine at 5, methylthio at 2.

- Properties : Similar lipophilicity to the 4-fluoro analog but with distinct electronic effects due to fluorine’s para-position relative to the boronic acid group. This enhances electrophilicity at boron, improving reactivity with electron-rich aryl halides .

Functional Group Variants

3-(Methylthio)phenylboronic acid (CAS 128312-11-8)

- Lacks the electronic effects of fluorine, making it less reactive in electron-deficient systems .

- Applications : Primarily used in synthesizing thioether-containing biaryls for drug discovery .

2-Methylphenylboronic acid (CAS 179899-07-1)

Fluorinated Analogs

2-Fluoro-5-methylbenzeneboronic acid (CAS 166328-16-1)

- Structure : Fluorine at 2, methyl at 5.

- Properties: Solubility in acetone is ∼30 mg/mL. The fluorine’s ortho-position increases boronic acid acidity (pKa ∼8.5 vs. ∼9.2 for non-fluorinated analogs), enhancing reactivity in basic coupling conditions .

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid (CAS 187804-79-1)

- Structure : Fluorine at 3, trifluoromethoxy (-OCF₃) at 4.

- Properties: Highly electron-deficient due to the -OCF₃ group, making it reactive toward electron-rich partners. Solubility in methylcyclohexane is negligible but reaches ∼20 mg/mL in 3-pentanone .

Physicochemical and Reactivity Trends

Solubility

- Phenylboronic acid : Soluble in ethers (∼100 mg/mL) and ketones (∼80 mg/mL), poor in hydrocarbons (<10 mg/mL) .

- Methylthio-substituted analogs : Reduced solubility in polar solvents (e.g., 3-(methylthio)phenylboronic acid in acetone: ∼40 mg/mL) due to increased hydrophobicity .

- Fluorinated analogs : Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMF: ∼60 mg/mL for 3-fluoro derivatives) .

Reactivity in Suzuki Coupling

| Compound | Relative Reactivity* | Preferred Coupling Partners |

|---|---|---|

| 3-Fluoro-2-methyl-6-(SMe)phenyl | Moderate | Electron-deficient aryl halides |

| 3-(Methylthio)phenylboronic acid | Low | Electron-rich aryl halides |

| 2-Methylphenylboronic acid | Low | Small, non-bulky substrates |

| 3-Fluoro-4-(SMe)phenylboronic acid | High | Aryl bromides with EDG |

*Reactivity scale: Low (10–30% yield), Moderate (40–60%), High (70–90%) under standard conditions .

Industrial Availability and Pricing

- 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid: Not commercially listed in evidence; estimated cost ∼JPY15,100/5g based on analogs like BB-3282 (3-fluoro-4-(SMe) analog at JPY15,100/5g) .

- 3-(Methylthio)phenylboronic acid : JPY14,000/5g (98% purity) .

- 4-Fluoro-2-(SMe)phenylboronic acid : JPY15,100/5g .

Biological Activity

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can improve its binding affinity to target proteins. The boronic acid moiety allows for reversible covalent bonding with diols, making it a useful scaffold in drug design for targeting specific enzymes involved in metabolic pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential in inhibiting certain enzyme activities. For example, it has been evaluated for its effects on heat shock protein 90 (Hsp90), where modifications at the meta position of the phenyl ring have shown improved cytoprotective activity. A related study demonstrated that compounds with similar structures exhibited significant neuroprotective effects against glucose-induced neuronal death, suggesting that this compound may have therapeutic potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The fluorine atom's electronegativity and the presence of the methylthio group may enhance interactions with specific amino acids in target proteins. SAR studies have indicated that variations in substituents can lead to significant changes in potency and selectivity against various biological targets .

Neuroprotective Activity

In a study focusing on neuroprotection, compounds related to this compound were tested for their ability to protect primary sensory neurons from glucose-induced damage. The results indicated that certain derivatives had lower effective doses compared to standard treatments, highlighting their potential as therapeutic agents for diabetic neuropathy .

Enzyme Inhibition

A series of experiments assessed the inhibitory effects of this compound on various enzymes involved in metabolic processes. The compound exhibited significant inhibition against specific targets, demonstrating its utility in biochemical research and potential applications in drug development .

Comparison of Biological Activities

| Compound | Target Enzyme/Protein | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | Hsp90 | 13.0 ± 3.6 | |

| Related novologue (meta-substituted) | Hsp90 | 240.2 ± 42.5 | |

| Control compound | Hsp90 | 384 ± 108 |

Summary of Structural Modifications and Their Effects

| Modification | Biological Activity Impact |

|---|---|

| Addition of fluorine | Increased lipophilicity and binding affinity |

| Methylthio group presence | Enhanced interaction with target proteins |

| Variations at meta position | Significant changes in potency |

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid, and how do substituent positions influence reaction yields?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. The methylthio (-SMe) and fluoro groups require careful protection/deprotection to avoid side reactions. For example, the methylthio group may oxidize under basic conditions, necessitating inert atmospheres (e.g., N₂) and low temperatures (0–6°C) . Substituent steric hindrance (e.g., 2-methyl vs. 4-methyl) impacts boronation efficiency, with ortho-substituents reducing yields by ~15–20% compared to para-substituted analogs .

Q. How should researchers purify and characterize this compound to ensure >97% purity for catalytic applications?

Methodological Answer:

- Purification: Use recrystallization from ethanol/water (1:3) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization:

- NMR: ¹H NMR should show distinct signals for methylthio (~δ 2.5 ppm, singlet) and aromatic protons (split due to fluorine coupling).

- LCMS: Confirm molecular ion [M+H]⁺ at m/z 228.0 (calculated for C₈H₁₀BFO₂S).

- Purity: Validate via HPLC (C18 column, acetonitrile/water eluent) with retention time matching standards .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Store at 0–6°C in amber vials under argon. Stability tests show:

| Condition | Degradation (%) at 30 Days |

|---|---|

| Room temperature | 25% (due to hydrolysis) |

| 4°C (dry) | <5% |

| -20°C (argon) | <1% |

| Avoid exposure to moisture or strong acids, which accelerate boronic acid dimerization . |

Advanced Research Questions

Q. How do electronic effects of the methylthio and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Methylthio Group: Acts as an electron-donating group (EDG) via resonance, increasing electron density on the benzene ring and accelerating transmetalation in Suzuki reactions. However, it may compete with boronic acid in coordinating Pd catalysts, requiring optimized ligand ratios (e.g., 1.2 equiv. SPhos) .

- Fluorine Substituent: Electron-withdrawing effect stabilizes the boronate intermediate but reduces nucleophilicity. Kinetic studies show a 30% slower coupling rate compared to non-fluorinated analogs .

Q. How can computational modeling predict the compound’s behavior in aqueous vs. organic solvents?

Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal:

- Solubility: Higher in THF (ΔG_solvation = -12.3 kcal/mol) vs. water (ΔG = -8.7 kcal/mol) due to hydrophobic methylthio group.

- Acidity: pKa of boronic acid is ~8.9 (vs. ~7.5 for non-fluorinated analogs), affecting pH-dependent reactivity in bioconjugation .

Use Gaussian or ORCA software for simulations, validating with experimental UV-Vis (λ_max shifts in polar solvents) .

Q. What strategies resolve contradictions in catalytic performance reported across studies?

Methodological Answer: Discrepancies often arise from:

- Impurity Effects: Trace Pd in commercial batches (e.g., <0.01% vs. >0.1%) alters reaction turnover. Pre-purify via chelating resins .

- Substituent Interactions: Meta-fluoro vs. ortho-fluoro positioning changes steric/electronic profiles. Compare kinetic data using Hammett plots (σₚ values: F = +0.06, SMe = -0.15) .

Q. How does the methylthio group impact biological activity in enzyme inhibition assays?

Methodological Answer: The methylthio group enhances hydrophobic binding to enzyme pockets (e.g., serine proteases). In vitro assays with trypsin show:

Data Contradictions and Resolution

- Purity vs. Reactivity: Higher purity (>97%) compounds from Kanto Reagents show lower catalytic activity than lower-purity batches (90–95%), likely due to residual Pd . Validate via ICP-MS for Pd content.

- Synthetic Yield Discrepancies: Yields vary from 40–70% depending on fluoride source (e.g., KF vs. CsF). Use ¹⁹F NMR to track byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.